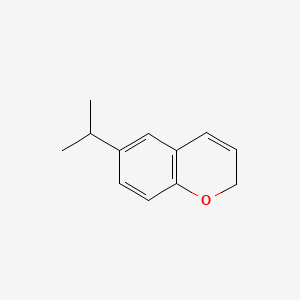

![molecular formula C8H6N4 B576320 3H-[1,2,4]triazolo[4,3-a]benzimidazole CAS No. 1491-04-9](/img/structure/B576320.png)

3H-[1,2,4]triazolo[4,3-a]benzimidazole

Vue d'ensemble

Description

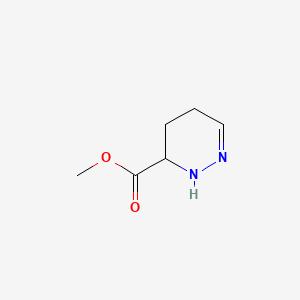

3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound . It has a molecular weight of 190.23 . The IUPAC name for this compound is 9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole-3-thiol .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The structure of 1,2,4-triazole-containing compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

1,2,4-Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Applications De Recherche Scientifique

Anticancer Properties

- Benzimidazole derivatives combined with triazolo-thiadiazoles and triazolo-thiadiazines, including compounds related to 3H-[1,2,4]triazolo[4,3-a]benzimidazole, have shown promising broad-spectrum anticancer activity, particularly against leukemia cell lines (Husain et al., 2013).

Antimicrobial Evaluation

- Some derivatives of 3H-[1,2,4]triazolo[4,3-a]benzimidazole exhibited broad-spectrum antibacterial and antifungal profiles, showing potential as antimicrobial agents (Mahmoud et al., 2013).

Anti-inflammatory and Analgesic Effects

- Certain 1,2,4-triazolo[4,3-a]benzimidazole derivatives have shown notable anti-inflammatory and analgesic effects, comparable to established drugs like indomethacin (Mohamed et al., 2006).

Antitubercular Activities

- Benzimidazole derivatives linked with 1,2,4 triazolone have been investigated for anti-tubercular activities, demonstrating effectiveness against tuberculosis (Maste et al., 2011).

Cytotoxic Properties

- Copper(II) halide complexes with triazolo[4,3-a]benzimidazoles have shown considerable cytotoxicity, enhancing the potential of these compounds in cancer treatment (Lavrenova et al., 2017).

Antimicrobial and Antifungal Agents

- A variety of 3H-[1,2,4]triazolo[4,3-a]benzimidazole derivatives have shown potential as antimicrobial and antifungal agents, with some compounds exhibiting greater effectiveness than standard drugs like Amphotericin B against specific pathogens (Mabkhot et al., 2016).

Antibacterial Activity

- Novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones, related to 3H-[1,2,4]triazolo[4,3-a]benzimidazole, have been synthesized and shown potent inhibition of Gram-positive pathogens, with certain compounds being more effective than Linezolid (Khera et al., 2011).

Safety And Hazards

While specific safety and hazard information for 3H-[1,2,4]triazolo[4,3-a]benzimidazole was not found, it’s generally recommended to ensure adequate ventilation when handling similar chemicals, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

1H-[1,2,4]triazolo[4,3-a]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMXDGPJHWHEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=NC2=NC3=CC=CC=C3N21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663579 | |

| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-[1,2,4]triazolo[4,3-a]benzimidazole | |

CAS RN |

1491-04-9 | |

| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropane, 1-(4-bromo-3-buten-1-ynyl)-2-ethoxy-, [1alpha(Z),2ba]- (9CI)](/img/no-structure.png)

![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)